molecular formula C13H19N3O2S B12263355 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12263355
M. Wt: 281.38 g/mol
InChI Key: QEGZIJUBJMTUQD-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating the mechanisms of various biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The thiazole ring could participate in π-π stacking interactions, while the morpholine and pyrrolidine rings could form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)piperazine: Contains a piperazine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

[4-(5-methyl-1,3-thiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H19N3O2S/c1-10-8-14-13(19-10)16-6-7-18-11(9-16)12(17)15-4-2-3-5-15/h8,11H,2-7,9H2,1H3

InChI Key

QEGZIJUBJMTUQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCOC(C2)C(=O)N3CCCC3

Origin of Product

United States

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